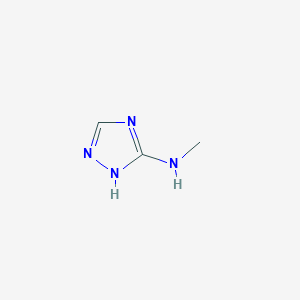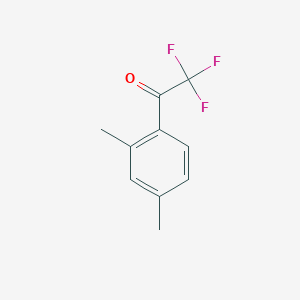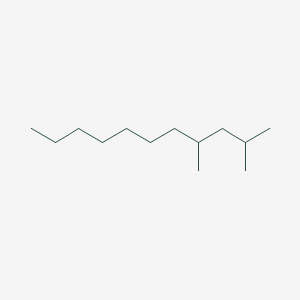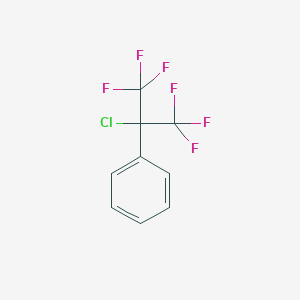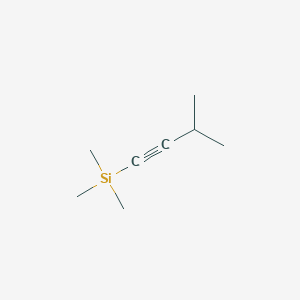
Silane, trimethyl(3-methyl-1-butynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(3-methyl-1-butynyl)-, also known as TMB-silane, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various applications, including organic synthesis, materials science, and bioconjugation.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(3-methyl-1-butynyl)- is based on its ability to react with a variety of functional groups, including aldehydes, ketones, and carboxylic acids. The reaction proceeds through a nucleophilic addition reaction, which results in the formation of a stable covalent bond between Silane, trimethyl(3-methyl-1-butynyl)- and the functional group. This reaction can be used to modify the surface of nanoparticles or other materials, or to conjugate biomolecules to surfaces or other biomolecules.
Biochemical and Physiological Effects:
Silane, trimethyl(3-methyl-1-butynyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable molecule that does not readily decompose under normal physiological conditions. It is also known to be relatively non-toxic, although further studies are needed to fully understand its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, trimethyl(3-methyl-1-butynyl)- has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of applications, including organic synthesis, materials science, and bioconjugation. It is also relatively easy to synthesize and can be carried out under mild reaction conditions. However, Silane, trimethyl(3-methyl-1-butynyl)- also has some limitations. It can be difficult to handle due to its sensitivity to moisture, and it can also be expensive to synthesize.
Orientations Futures
There are several future directions for the use of Silane, trimethyl(3-methyl-1-butynyl)- in scientific research. One area of interest is the development of new synthetic methods for Silane, trimethyl(3-methyl-1-butynyl)- that are more efficient and cost-effective. Another area of interest is the use of Silane, trimethyl(3-methyl-1-butynyl)- in the development of new materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. Finally, Silane, trimethyl(3-methyl-1-butynyl)- could be used in the development of new bioconjugation strategies for the conjugation of biomolecules to surfaces or other biomolecules.
Méthodes De Synthèse
Silane, trimethyl(3-methyl-1-butynyl)- can be synthesized by reacting trimethylsilylacetylene with 3-bromo-3-methyl-1-butene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, which results in the formation of the Silane, trimethyl(3-methyl-1-butynyl)- molecule. The synthesis method is relatively simple and can be carried out under mild reaction conditions.
Applications De Recherche Scientifique
Silane, trimethyl(3-methyl-1-butynyl)- has been widely used in scientific research as a versatile reagent. It can be used in organic synthesis as a building block for the synthesis of complex molecules. Silane, trimethyl(3-methyl-1-butynyl)- can also be used in materials science as a surface modifier for the functionalization of nanoparticles and other materials. In addition, Silane, trimethyl(3-methyl-1-butynyl)- has been used in bioconjugation as a linker for the conjugation of biomolecules to surfaces or other biomolecules.
Propriétés
Numéro CAS |
18388-07-3 |
|---|---|
Nom du produit |
Silane, trimethyl(3-methyl-1-butynyl)- |
Formule moléculaire |
C8H16Si |
Poids moléculaire |
140.3 g/mol |
Nom IUPAC |
trimethyl(3-methylbut-1-ynyl)silane |
InChI |
InChI=1S/C8H16Si/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |
Clé InChI |
IUSKEAGRJCRTEC-UHFFFAOYSA-N |
SMILES |
CC(C)C#C[Si](C)(C)C |
SMILES canonique |
CC(C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



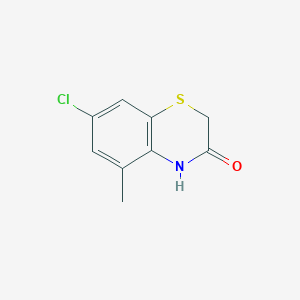



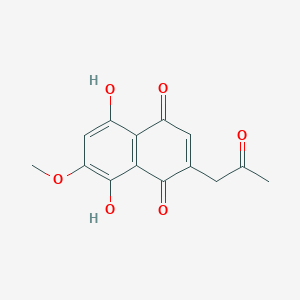
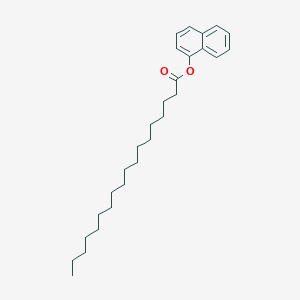
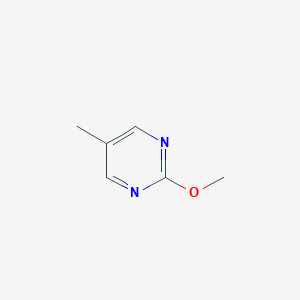

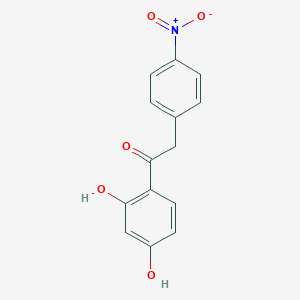
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
